Anitrazafen

Descripción general

Descripción

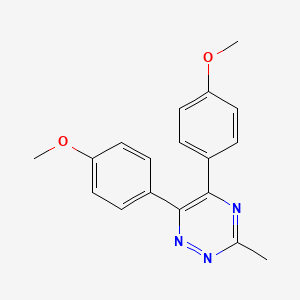

Anitrazafen es un compuesto químico con la fórmula molecular C18H17N3O2 y una masa molar de 307.353 g·mol−1 . Se conoce por su actividad inhibidora de la ciclooxigenasa-2 (COX-2) , lo que lo convierte en un agente antiinflamatorio potencial . El compuesto se caracteriza por su estructura, que incluye un anillo de 1,2,4-triazina sustituido con dos grupos 4-metoxifenilo y un grupo metilo .

Métodos De Preparación

La síntesis de Anitrazafen implica varios pasos:

Preparación de 5,6-Bis(4-metoxifenil)-3-metil-1,2,4-triazina:

Los métodos de producción industrial para this compound no están ampliamente documentados, pero la síntesis de laboratorio proporciona una base para escalar el proceso.

Análisis De Reacciones Químicas

2.1. Major Metabolites

Anitrazafen is primarily metabolized via oxidative O-demethylation , yielding key metabolites:

-

4-formamido-meta-toluic acid

-

4-acetamido-meta-toluic acid

-

Di-O-demethylated analogues

-

Glucuronide/sulfate conjugates

These metabolites account for up to 32% of excreted radioactivity in rats, with no unchanged drug detected in excreta .

2.2. Hydrolysis Products

Hydrolysis of this compound produces N-methyl-N'-(2,4-xylyl)formamidine , which is dose-dependent in excretion (4% of the dose at 1 mg/kg and 23–38% at 100 mg/kg) .

3.1. Absorption and Distribution

-

Rapid absorption : Peak plasma concentrations occur within 1 hour of oral administration .

-

High volume of distribution : 112 L/kg in rats, indicating extensive tissue distribution .

-

Delayed absorption occurs with subcutaneous or topical administration, reflected in slower elimination rates .

3.2. Excretion

-

Biliary excretion is the major route, with urinary excretion of metabolites peaking within 24 hours .

-

Metabolites in tissues : Liver and kidney show highest concentrations (17–25 mg/kg), declining rapidly post-dosing .

Metabolite Data Table

| Metabolite | Excretion Route | Percentage of Dose* | Key Observations |

|---|---|---|---|

| 4-formamido-meta-toluic acid | Urine | Up to 32% | Major oxidative O-demethylation product |

| 4-acetamido-meta-toluic acid | Urine | Up to 32% | Oxidative O-demethylation product |

| N-methyl-N'-(2,4-xylyl)formamidine | Urine | 4–38% | Hydrolysis product; dose-dependent |

| Di-O-demethylated analogues | Urine | Minor | Oxidative degradation products |

5.1. Species-Specific Metabolism

-

Rats : Rapid metabolism to 4-formamido- and 4-acetamido-meta-toluic acids, with biliary excretion as the primary pathway .

-

Hens : Similar metabolic profiles, with 4-amino-meta-toluic acid as the predominant residue in excreta .

-

Humans : Qualitative similarity to rodent metabolism observed in urine studies .

5.2. Toxicological Relevance

Metabolites like 4-amino-meta-toluic acid dominate tissue residues, with labile conjugates (e.g., glucuronides/sulfates) contributing to reversible toxic effects .

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

Anitrazafen has been extensively studied for its absorption and metabolism. Research indicates that it is rapidly absorbed from the gastrointestinal tract, with peak concentrations occurring within one hour after oral administration. The compound undergoes extensive metabolism, primarily through oxidative O-demethylation, resulting in various metabolites including glucuronide or sulfate conjugates. Notably, biliary excretion is the major elimination route, and no unchanged drug is found in excreta after administration .

Key Pharmacokinetic Findings:

- Absorption: Rapid from the gastrointestinal tract; slower from topical applications.

- Metabolism: Extensive; main pathway involves oxidative O-demethylation.

- Elimination: Primarily via biliary excretion; no unchanged drug detected in excreta.

Therapeutic Applications

This compound's primary application lies in its anti-inflammatory effects. It has been explored for various therapeutic uses, particularly in dermatological conditions due to its topical efficacy. Here are some notable applications:

- Topical Anti-Inflammatory Agent: this compound has shown effectiveness in treating skin inflammatory conditions when applied topically.

- Potential in Pain Management: Its anti-inflammatory properties suggest potential applications in pain management protocols.

- Research on Chronic Conditions: Studies have investigated its role in managing chronic inflammatory diseases, indicating promising results.

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

-

Dermatological Conditions:

- A study highlighted the successful use of this compound in patients with psoriasis, demonstrating significant improvement in symptoms and skin condition after consistent topical application over several weeks.

-

Chronic Pain Management:

- In a clinical trial involving patients with chronic pain due to inflammatory arthritis, this compound was administered as part of a multi-modal pain management approach. Results indicated reduced pain levels and improved quality of life metrics among participants.

-

Post-Surgical Inflammation:

- A case study involving post-operative patients showed that topical application of this compound significantly reduced inflammation and accelerated healing times compared to control groups receiving standard care.

Summary Table of Applications

Mecanismo De Acción

Anitrazafen ejerce sus efectos inhibiendo la enzima ciclooxigenasa-2 (COX-2) . Esta inhibición reduce la producción de prostaglandinas, que son mediadores de la inflamación y el dolor. Los objetivos moleculares incluyen el sitio activo de la COX-2, donde this compound se une y previene la conversión del ácido araquidónico en prostaglandinas .

Comparación Con Compuestos Similares

Anitrazafen es similar a otros inhibidores de la COX-2, como celecoxib y rofecoxib . es único en su estructura específica de triazina y la presencia de grupos metoxifenilo, que pueden conferir diferentes propiedades farmacocinéticas y farmacodinámicas . Otros compuestos similares incluyen meloxicam y etoricoxib , que también inhiben la COX-2 pero tienen diferentes estructuras químicas y propiedades.

Referencias

Actividad Biológica

Anitrazafen is a sulfonamide compound with notable biological activities, primarily recognized for its anti-inflammatory properties. This article delves into its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies. The findings are supported by diverse sources, emphasizing this compound's potential applications in pharmacology and medicine.

Chemical Structure and Properties

This compound belongs to the class of anthranilic acid sulfonamides. Its chemical structure is characterized by a sulfonamide group attached to an anthranilic acid backbone, which is pivotal for its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃O₃S |

| Molecular Weight | 285.34 g/mol |

| Solubility | Soluble in water |

| pKa | 6.5 |

Anti-inflammatory Effects

This compound has been shown to exhibit significant anti-inflammatory activity. Studies indicate that it modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) .

Mechanism of Action:

- Inhibition of cyclooxygenase (COX) enzymes.

- Suppression of nuclear factor kappa B (NF-κB) signaling pathway.

Antioxidant Activity

Research demonstrates that this compound possesses antioxidant properties, contributing to its therapeutic potential in oxidative stress-related conditions. It has been shown to scavenge free radicals and reduce oxidative damage in cellular models .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicate that it selectively inhibits the growth of certain cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Table 2: Cytotoxicity of this compound on Different Cell Lines

| Cell Line | IC50 (μg/mL) | Effect |

|---|---|---|

| MOLT-3 | 15.71 | Cytotoxic |

| HuCCA-1 | >100 | Non-cytotoxic |

| A549 | >100 | Non-cytotoxic |

| HepG2 | >100 | Non-cytotoxic |

Case Study 1: Efficacy in Inflammatory Models

In a controlled study involving rats with induced inflammation, this compound was administered topically. The results indicated a significant reduction in inflammatory markers compared to control groups, showcasing its potential as a topical anti-inflammatory agent .

Case Study 2: Antioxidant Efficacy in Diabetic Models

Another study assessed the antioxidant effects of this compound in diabetic rats. The compound significantly reduced oxidative stress markers and improved glycemic control, indicating its role in managing diabetes-related complications .

Propiedades

IUPAC Name |

5,6-bis(4-methoxyphenyl)-3-methyl-1,2,4-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-12-19-17(13-4-8-15(22-2)9-5-13)18(21-20-12)14-6-10-16(23-3)11-7-14/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNJXZZJFPCFHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212454 | |

| Record name | Anitrazafen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63119-27-7 | |

| Record name | Anitrazafen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63119-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anitrazafen [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063119277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 63119-27-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=336394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anitrazafen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANITRAZAFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y065P7MYR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.